molecular formula C13H15NO4-2 B14745513 3-[N-(2-carboxylatoethyl)-4-methylanilino]propanoate

3-[N-(2-carboxylatoethyl)-4-methylanilino]propanoate

Cat. No.: B14745513
M. Wt: 249.26 g/mol
InChI Key: XNPVRRADDRKICP-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[N-(2-Carboxylatoethyl)-4-methylanilino]propanoate is a propanoate derivative featuring a 4-methylaniline moiety linked via a 2-carboxylatoethyl group. The compound’s structure comprises a central propanoate backbone (CH₂CH₂COO⁻) substituted with a tertiary amine connected to a para-methyl-substituted aromatic ring. This design confers moderate hydrophilicity due to the carboxylate group, while the 4-methylaniline group introduces steric and electronic effects.

Properties

Molecular Formula

C13H15NO4-2

Molecular Weight

249.26 g/mol

IUPAC Name

3-[N-(2-carboxylatoethyl)-4-methylanilino]propanoate

InChI

InChI=1S/C13H17NO4/c1-10-2-4-11(5-3-10)14(8-6-12(15)16)9-7-13(17)18/h2-5H,6-9H2,1H3,(H,15,16)(H,17,18)/p-2

InChI Key

XNPVRRADDRKICP-UHFFFAOYSA-L

Canonical SMILES

CC1=CC=C(C=C1)N(CCC(=O)[O-])CCC(=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[N-(2-carboxylatoethyl)-4-methylanilino]propanoate typically involves the reaction of 4-methylaniline with a carboxylate-containing reagent under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high yield of the compound. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-[N-(2-carboxylatoethyl)-4-methylanilino]propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and alkylating agents (R-X) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted aniline derivatives.

Scientific Research Applications

3-[N-(2-carboxylatoethyl)-4-methylanilino]propanoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-[N-(2-carboxylatoethyl)-4-methylanilino]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural and Functional Group Analysis

Key structural analogs and their distinguishing features are compared below:

Compound Name Substituents/Functional Groups Molecular Weight (g/mol) Key Properties/Applications
3-[N-(2-Carboxylatoethyl)-4-methylanilino]propanoate 4-Methylaniline, carboxylatoethyl ~300 (estimated) Moderate solubility (carboxylate), potential for hydrogen bonding
Methyl 2-{N-[2-(2,4-Dichlorophenoxy)acetyl]-4-[(4,6-dimethoxypyrimidin-2-yl)oxy]anilino}propanoate 2,4-Dichlorophenoxy, dimethoxypyrimidin Not reported Crystalline (hydrogen bonding via C–H···O), agrochemical relevance
Ethyl 3-(3-Amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate (Dabigatran intermediate) Pyridyl, benzamido, methylamino 342.4 Pharmaceutical intermediate (anticoagulant synthesis), aromatic π-π interactions
3-[Ethyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonyl)amino]propylphosphonic acid Perfluorooctylsulfonyl, phosphonic acid ~800 (estimated) High hydrophobicity, chemical inertness (industrial surfactants)
Ethyl 3-[5-(Aminomethylene)-4-oxo-2-thioxothiazolidin-3-yl]propanoate Thiazolidinone, aminomethylene Not reported Antimicrobial activity (Gram-positive/negative bacteria, fungi)
Methyl 3-{[(2,4-Dichloroanilino)carbonyl]amino}-3-(4-isopropylphenyl)propanoate 2,4-Dichloroaniline, isopropylphenyl 409.3 High purity (≥95%), lipophilic (Cl substituents)
2.2 Key Comparisons
  • Solubility : The target compound’s carboxylate group enhances aqueous solubility compared to perfluorinated (e.g., ) or chlorinated analogs (e.g., ). However, bulky substituents (e.g., dimethoxypyrimidin in ) may reduce solubility.
2.3 Physicochemical Properties
  • Hydrogen Bonding: The target compound’s carboxylate and anilino groups enable hydrogen bonding, similar to the C–H···O interactions observed in .
2.4 Stability and Reactivity
  • Perfluorinated analogs () exhibit exceptional chemical stability, whereas the target compound may degrade under strong acidic/basic conditions due to its ester and amine groups.
  • The dichlorophenoxy group in confers electrophilic character, contrasting with the electron-donating methyl group in the target compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.